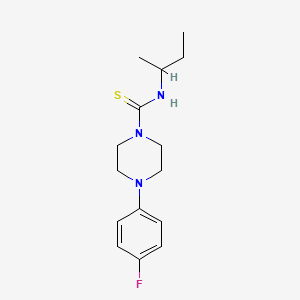

N-(butan-2-yl)-4-(4-fluorophenyl)piperazine-1-carbothioamide

Description

N-(butan-2-yl)-4-(4-fluorophenyl)piperazine-1-carbothioamide (CAS: 1048915-84-9) is a piperazine derivative featuring a carbothioamide group at position 1, substituted with a branched butan-2-yl chain on the nitrogen and a 4-fluorophenyl group at position 4 of the piperazine ring. Its molecular formula is C₁₅H₂₂FN₃S, with a molecular weight of 295.42 g/mol and a purity exceeding 90% .

Properties

IUPAC Name |

N-butan-2-yl-4-(4-fluorophenyl)piperazine-1-carbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22FN3S/c1-3-12(2)17-15(20)19-10-8-18(9-11-19)14-6-4-13(16)5-7-14/h4-7,12H,3,8-11H2,1-2H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWMSLNOAAIXYNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=S)N1CCN(CC1)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22FN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(butan-2-yl)-4-(4-fluorophenyl)piperazine-1-carbothioamide, with the CAS number 1048915-84-9, is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C15H22FN3S

- Molecular Weight : 295.42 g/mol

- IUPAC Name : N-butan-2-yl-4-(4-fluorophenyl)piperazine-1-carbothioamide

The compound's biological activity is primarily attributed to its piperazine core, which is known for its role in various pharmacological effects. Piperazine derivatives have been shown to interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This interaction suggests potential applications in treating neurological disorders.

Antimicrobial Activity

Research indicates that N-(butan-2-yl)-4-(4-fluorophenyl)piperazine-1-carbothioamide exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results highlight its potential as a therapeutic agent in treating bacterial infections.

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promise in anticancer research. A study conducted on colon carcinoma cell lines revealed that it significantly inhibited cell proliferation:

| Cell Line | IC50 (µM) |

|---|---|

| HCT-15 | 5.6 |

| HT29 | 7.2 |

The structure-activity relationship (SAR) analysis indicated that the presence of the fluorophenyl group enhances cytotoxicity, making it a valuable candidate for further development in cancer therapeutics.

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of various piperazine derivatives, including N-(butan-2-yl)-4-(4-fluorophenyl)piperazine-1-carbothioamide. The results confirmed its superior efficacy against Gram-positive and Gram-negative bacteria compared to standard antibiotics .

- Anticancer Research : In a preclinical trial assessing the anticancer properties of this compound, researchers found that it induced apoptosis in cancer cells through the activation of caspase pathways. This suggests a mechanism where the compound not only inhibits growth but also promotes programmed cell death .

Scientific Research Applications

The biological activity of N-(butan-2-yl)-4-(4-fluorophenyl)piperazine-1-carbothioamide is primarily linked to its piperazine core, which is known for interacting with neurotransmitter systems, particularly serotonin and dopamine receptors. This interaction suggests potential applications in treating neurological disorders.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, as summarized in the table below:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results highlight its potential as a therapeutic agent in treating bacterial infections.

Anticancer Activity

In addition to its antimicrobial effects, N-(butan-2-yl)-4-(4-fluorophenyl)piperazine-1-carbothioamide has shown promise in anticancer research. A study conducted on colon carcinoma cell lines revealed that it significantly inhibited cell proliferation:

| Cell Line | IC50 (µM) |

|---|---|

| HCT-15 | 5.6 |

| HT29 | 7.2 |

The structure-activity relationship (SAR) analysis indicated that the presence of the fluorophenyl group enhances cytotoxicity, making it a valuable candidate for further development in cancer therapeutics.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of various piperazine derivatives, including N-(butan-2-yl)-4-(4-fluorophenyl)piperazine-1-carbothioamide. The results confirmed its superior efficacy against both Gram-positive and Gram-negative bacteria compared to standard antibiotics.

Anticancer Research

In a preclinical trial assessing the anticancer properties of this compound, researchers found that it induced apoptosis in cancer cells through the activation of caspase pathways. This suggests a dual mechanism where the compound not only inhibits cell growth but also promotes programmed cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-(butan-2-yl)-4-(4-fluorophenyl)piperazine-1-carbothioamide and its analogs:

*Calculated based on molecular formula from and .

Structural and Functional Insights

Substituent Effects on Bioactivity

- Aryl vs. In contrast, NCT-503’s trifluoromethylbenzyl group is critical for binding to PHGDH, a key enzyme in serine metabolism .

- Halogenated Aromatics: Fluorine and chlorine substituents (e.g., 4-fluorophenyl in the target compound vs. 4-chlorophenyl in ) influence electronic properties and binding affinity. The anti-hemolytic activity of the 4-chlorophenyl analog in nanoparticle form highlights the role of halogenated aryl groups in modulating biological interactions .

- Heterocyclic Modifications : Pyridinyl substituents (e.g., in NCT-503 and Compound 35) introduce hydrogen-bonding capabilities, which may enhance target engagement.

Spectral and Analytical Data

Q & A

Q. What are the established synthetic routes for N-(butan-2-yl)-4-(4-fluorophenyl)piperazine-1-carbothioamide?

The synthesis typically involves reacting a piperazine derivative with a fluorophenyl-containing precursor. For example, analogous compounds are synthesized via nucleophilic substitution using DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a base to stabilize intermediates . Protective groups (e.g., Boc) may be employed to prevent side reactions during carbothioamide formation. Column chromatography (e.g., silica gel with methanol/ethyl acetate) is commonly used for purification .

Q. How is the compound structurally characterized in academic research?

Key techniques include:

- X-ray crystallography : SHELX software is widely used for refining crystal structures, particularly for resolving hydrogen bonding and piperazine ring conformations .

- Spectroscopy : NMR (¹H/¹³C) confirms substituent positions, while IR identifies functional groups like C=S (~1200 cm⁻¹) and NH stretches (~3300 cm⁻¹) .

- Mass spectrometry : HRMS (ESI-TOF) validates molecular weight (e.g., calculated m/z for C₁₇H₁₇F₂N₃S: 349.11) .

Q. What are the common chemical reactions involving the carbothioamide group?

The carbothioamide moiety undergoes:

- Oxidation : Using H₂O₂ or mCPBA to form sulfoxides or sulfones, which alter electronic properties for structure-activity studies .

- Nucleophilic substitution : Fluorophenyl groups react with amines or thiols under basic conditions (e.g., K₂CO₃ in DMF) to generate derivatives .

Advanced Research Questions

Q. How can contradictions in biological activity data across studies be resolved?

Discrepancies often arise from assay conditions. For example:

- Solubility : Use co-solvents (e.g., PEG 400/water mixtures) to maintain consistent bioavailability .

- Selectivity : Employ counter-screens against related targets (e.g., human PHGDH vs. bacterial PPTases) to confirm specificity .

- Dose-response curves : Validate IC₅₀ values using orthogonal assays (e.g., enzymatic vs. cellular) .

Q. What strategies optimize reaction yields during large-scale synthesis?

- Continuous flow reactors : Improve efficiency and scalability compared to batch synthesis .

- Catalytic systems : Use Pd/C or Ni catalysts for Suzuki couplings in aryl-piperazine bond formation .

- Temperature control : Optimize exothermic reactions (e.g., carbothioamide formation) at 0–5°C to minimize byproducts .

Q. How are computational methods applied to study this compound’s interactions?

- Docking studies : Predict binding modes with targets like bacterial PPTases using AutoDock Vina or Schrödinger .

- MD simulations : Analyze stability of piperazine ring conformations in aqueous vs. lipid environments .

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with antimicrobial potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.